Acid Blue 47

Description

Significance of Acid Blue 47 as a Model Compound in Environmental and Material Science Research

In scientific research, a model compound serves as a standard, representative substance for studying specific phenomena. Acid Blue 47 and similar anthraquinone (B42736) dyes are frequently selected as model pollutants for several key reasons. Their complex, stable aromatic structure is notably resistant to degradation by conventional wastewater treatment methods, presenting a robust challenge for new technologies. mdpi.comfrontiersin.org This resistance makes them ideal candidates for evaluating the effectiveness of innovative remediation techniques. bg.ac.rswhiterose.ac.uk

Research in environmental science utilizes dyes like Acid Blue 47 to test and optimize advanced treatment processes. In material science, these dyes serve as target molecules for the development of novel materials with enhanced adsorptive or catalytic properties. Studies often use analogous acid dyes, such as Acid Blue 25, Acid Blue 80, and Acid Blue 113, to represent the broader class of recalcitrant anionic dyes found in industrial wastewater. acs.orgteiee.netphyschemres.org The ultimate goal is to develop technologies that can effectively decolorize and mineralize these pollutants.

Overview of Contemporary Research Challenges and Trends Related to Acid Blue 47

The central challenge in treating effluents containing Acid Blue 47 lies in its high stability. Traditional biological treatment methods often have low efficiency in removing such dyes. mdpi.com This has spurred research into more potent and sophisticated solutions, which constitute the major trends in the field.

Key Research Trends:

Advanced Adsorption Materials: A significant area of research focuses on developing low-cost, high-efficiency adsorbents. rsc.org Scientists are exploring a wide array of materials, including activated carbons derived from agricultural waste, mineral clays, and biomass such as chitosan. bioone.orgsphinxsai.com Nanomaterials, including magnetic nanoparticles and graphene-based composites, are also being engineered for their high surface area and specific affinity for dye molecules. bohrium.comekb.eg

Advanced Oxidation Processes (AOPs): AOPs are a class of techniques that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (HO•), to break down complex organic molecules. frontiersin.org This is a dominant trend in dye degradation research. Prominent AOPs under investigation include:

Photocatalysis: This involves using semiconductor nanoparticles, most commonly Titanium dioxide (TiO₂) and Zinc oxide (ZnO), which, when activated by UV or visible light, generate the required radicals to degrade the dye. acs.orgteiee.netscispace.com

Fenton and Electro-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron ions to produce hydroxyl radicals, a process that can be enhanced with electricity (electro-Fenton). austinpublishinggroup.comnih.gov

Ozonation and Plasma: The use of ozone (O₃) and cold atmospheric plasma are also being explored to generate a variety of reactive species for dye removal. frontiersin.orgresearchgate.net

Table 2: Selected Research Findings on the Treatment of Acid Dyes

| Research Area | Model Dye | Method/Material | Key Finding | Citation |

|---|---|---|---|---|

| Adsorption | Acid Blue 25 | Banana & Pomelo Peels | Maximum adsorption capacities were 70.0 mg/g and 89.7 mg/g for banana and pomelo peels, respectively. | bioone.org |

| Adsorption | Acid Blue 113 | Activated Carbon from Millet Husk | The process followed the Langmuir isotherm model with a maximum adsorption capacity of 231.92 mg/g. | sphinxsai.com |

| Photocatalysis | Acid Blue 25 | Zinc Oxide (ZnO) Nanoparticles | An optimum degradation efficiency of 99% was achieved in 150 minutes under visible light. | teiee.netscispace.com |

| Photocatalysis | Acid Blue 80 | Titanium Dioxide (TiO₂) | While decolorization was relatively fast, complete mineralization was slow, indicating the dye's stability. | acs.org |

| Biodegradation | Acid Blue 15 | Bacterial Consortium | A consortium of Moraxella saccharolytica, Alteromonas putrefaciens, and Pseudomonas fragi achieved significant decolorization. | |

| AOP | Acid Blue 25 | Cold Atmospheric Plasma Jet | Almost 100% removal was obtained within 10 minutes of direct plasma treatment. | frontiersin.org |

| Hybrid Process | Congo Red (Anionic Dye) | Adsorption (Activated Carbon) & Coagulation (Natural Coagulant) | The hybrid process achieved up to 96.67% dye removal under optimized conditions. | matec-conferences.org |

Scope and Objectives of Academic Inquiry into Acid Blue 47 Systems

The primary objective of academic research involving Acid Blue 47 and similar dyes is to develop efficient, economically viable, and environmentally sustainable technologies for treating textile wastewater. physchemres.orgiwaponline.com Key goals include achieving high percentage removal of color and complete mineralization of the dye into non-toxic substances like CO₂ and H₂O, which would allow for the safe reuse of water in industrial processes. arviatechnology.com

The scope of this academic inquiry is comprehensive, involving detailed experimental and theoretical investigations:

Parametric Analysis: Studies systematically evaluate the influence of critical parameters on removal efficiency, including solution pH, temperature, initial dye concentration, and the dosage of the adsorbent or catalyst. ekb.egaustinpublishinggroup.comacs.org The pH is often a crucial factor as it affects the surface charge of the material and the ionization state of the anionic dye. bioone.orgacs.org

Kinetic and Isotherm Modeling: To understand the dynamics of the dye removal process, researchers apply various mathematical models. Kinetic studies, often using pseudo-first-order and pseudo-second-order models, describe the rate at which the dye is removed. researchgate.nete3s-conferences.org Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the dye concentration in the solution and the amount adsorbed onto the material, providing insights into the adsorption capacity and surface properties. sphinxsai.come3s-conferences.org

Thermodynamic Studies: The spontaneity and nature of the adsorption process are investigated by calculating thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). sphinxsai.comresearchgate.net

Mechanism and Pathway Elucidation: A critical part of the research involves identifying the intermediate byproducts formed during the degradation process. Advanced analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are employed to propose detailed degradation pathways, confirming the breakdown of the complex dye structure. acs.org

Table 3: Common Analytical Models in Dye Removal Research

| Model Type | Model Name | Purpose |

|---|---|---|

| Kinetic Models | Pseudo-first-order | Describes the rate of adsorption based on the adsorbent's capacity. |

| Pseudo-second-order | Describes the rate of adsorption based on chemisorption being the rate-limiting step. bioone.orgresearchgate.net | |

| Adsorption Isotherm Models | Langmuir | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. bioone.orgsphinxsai.com |

| Freundlich | Describes multilayer adsorption onto a heterogeneous surface with non-uniform energy distribution. sphinxsai.com | |

| Temkin | Considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. |

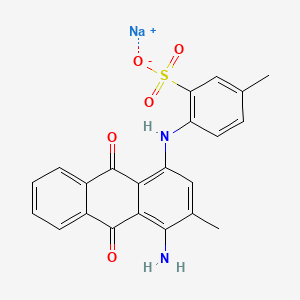

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[(4-amino-3-methyl-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S.Na/c1-11-7-8-15(17(9-11)30(27,28)29)24-16-10-12(2)20(23)19-18(16)21(25)13-5-3-4-6-14(13)22(19)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADRBIXUSUCBEG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063443 | |

| Record name | Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-89-8 | |

| Record name | Acid Blue 47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino]toluene-3-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Transport Dynamics of Acid Blue 47

Characterization of Acid Blue 47 Presence in Industrial Effluents

Acid Blue 47 is identified as a synthetic organic chemical produced by industries specializing in dyes and intermediates. environmentclearance.nic.inenvironmentclearance.nic.in The nature of industrial processes, particularly in textile dyeing, involves the use of large volumes of water, and a portion of the dye may not fix to the fabric, leading to its release in wastewater. eopcw.com It is estimated that a significant amount of dye can be lost in effluent during synthesis and dyeing processes.

While comprehensive data on the exact concentrations of Acid Blue 47 in various industrial effluents are limited, specific studies and operational tests provide insight into potential discharge scenarios. In a pilot plant test designed to simulate high-color inflow for a reclaimed water treatment plant, Acid Blue 47 was added to the water to achieve a specific concentration for treatment analysis. epa.gov This test provides a concrete example of a concentration level that may be encountered in specialized wastewater treatment scenarios.

The following table details the parameters from the pilot plant study.

| Parameter | Value | Source |

| Compound | Acid Blue 47 | epa.gov |

| Context | Pilot plant test simulating high color inflow | epa.gov |

| Initial Concentration | 5 mg/L | epa.gov |

| Coagulant Used | Polyaluminum Chloride (PAC) | epa.gov |

| Decolorizer Dosage | 0.10 mL/L | epa.gov |

| PAC Dosage | 10 mg/L | epa.gov |

This data indicates that Acid Blue 47 is a compound of concern in water treatment processes designed to handle dye-contaminated industrial water. epa.gov The production of dyes with significant water solubility can result in effluents containing colored substances that require treatment before discharge. researchgate.net

Theoretical and Empirical Studies on Environmental Distribution and Persistence

The environmental fate of Acid Blue 47 is governed by its chemical structure and properties, which influence its distribution and persistence in aquatic and terrestrial systems. The compound's anthraquinone (B42736) structure is known to be quite resistant to microbial degradation. nih.gov

Studies and estimations based on its precursor, 1-amino-2-methylanthraquinone, and the general properties of acid dyes, provide a theoretical framework for its environmental behavior.

Persistence and Degradation: Acid Blue 47 is expected to be persistent in the environment. Its chemical structure lacks functional groups that readily undergo hydrolysis under typical environmental conditions, suggesting that hydrolysis is not a significant degradation pathway. While specific biodegradation data for Acid Blue 47 is not readily available, many synthetic dyes are not substantially broken down during conventional biological wastewater treatment. environmentclearance.nic.in The complex aromatic structure of dyes like Acid Blue 47 contributes to their stability and persistence in nature. nih.gov

Environmental Distribution (Adsorption and Mobility): The transport of Acid Blue 47 in the environment is largely influenced by its tendency to adsorb to solid materials. Based on the properties of its precursor, it is expected to adsorb to suspended solids and sediment in aquatic environments. This suggests that the compound would have slight mobility in soil. A large majority of acid dyes are known to be significantly adsorbed by biomass (40-80%) during biological treatment processes. environmentclearance.nic.in This high affinity for solids indicates that if released into the environment, Acid Blue 47 is likely to accumulate in sediment and soil rather than remaining mobile in the water column. ontosight.ai Dyeing studies also demonstrate the competitive adsorption behavior of Acid Blue 47 onto fiber surfaces. 182.160.97

The following table summarizes the theoretical environmental fate characteristics of Acid Blue 47, primarily inferred from its structural class and precursor data.

| Property | Predicted Behavior | Rationale/Source |

| Hydrolysis | Not expected to be an important environmental fate process. | Lacks functional groups that hydrolyze under environmental conditions. |

| Biodegradation | Expected to be low; persistent. | Anthraquinone structure is resistant to degradation; specific biodegradation data is unavailable. nih.gov |

| Adsorption/Mobility | Expected to adsorb to suspended solids, sediment, and biomass; slight mobility in soil. | Based on estimated Koc of its precursor and general properties of acid dyes. environmentclearance.nic.in |

| Bioconcentration | Moderate potential in aquatic organisms. | Based on an estimated Bioconcentration Factor (BCF) for its precursor. |

Advanced Strategies for Environmental Remediation and Decontamination of Acid Blue 47

Biological Degradation Approaches for Acid Blue 47

Biological degradation has emerged as a cost-effective and environmentally sound approach for the treatment of textile effluents containing synthetic dyes like Acid Blue 47. sciepub.comsci-hub.se This method utilizes the metabolic potential of microorganisms, such as bacteria and fungi, to break down the complex dye molecules into simpler, less toxic compounds. sci-hub.senih.gov The effectiveness of bioremediation lies in the ability of these microorganisms to either adsorb the dye onto their biomass or, more importantly, to produce enzymes that can decolorize and mineralize the dye. nih.govopenbiotechnologyjournal.com

Microbial Consortia Biotransformation Studies

The use of microbial consortia, which are mixed communities of different microorganisms, often proves more effective for dye degradation than pure microbial strains. openbiotechnologyjournal.commedcraveonline.com This enhanced efficiency stems from the synergistic metabolic activities within the community, where different strains may attack the dye molecule at various positions or utilize the metabolic byproducts of other members, leading to a more complete breakdown of the pollutant. medcraveonline.comdeswater.com

The development of effective bacterial consortia involves isolating and combining bacterial strains with high dye-degrading capabilities. For instance, a consortium composed of Moraxella osloensis, Pseudomonas aeruginosa, Citrobacter freundii, Bacillus sp., and Bacillus thuringiensis has been shown to be effective in decolorizing acid blue dyes. biotechrep.ir Similarly, a consortium of five bacterial strains, including two strains of Pseudomonas putida, Bacillus subtilis, and two strains of Pseudomonas aeruginosa, demonstrated the ability to degrade Acid Blue, achieving 90% degradation within 22 hours. sciepub.com

The efficiency of these consortia is often dependent on optimizing various environmental and nutritional parameters. Factors such as pH, temperature, agitation, and the presence of co-substrates like glucose and ammonium (B1175870) nitrate (B79036) significantly influence the rate and extent of dye degradation. sciepub.comjmbfs.org For example, one study found that agitation and pH were the most influential factors in the degradation of an acid blue dye by a bacterial consortium. sciepub.com The development of a consortium designated CN-1A, consisting of Moraxella osloensis, Pseudomonas aeruginosa, Citrobacter freundii, Bacillus sp., and Bacillus thuringiensis, resulted in 84% removal of Acid Black 24 (a diazo dye structurally related to acid blue dyes) from a mineral salt medium. niscpr.res.in

Table 1: Examples of Bacterial Consortia for Acid Dye Degradation

| Consortium Composition | Target Dye | Decolorization Efficiency | Reference |

| Moraxella osloensis, P. aeruginosa, Citrobacter freundii, Bacillus sp., B. thuringiensis | Acid Blue | Not specified | biotechrep.ir |

| Pseudomonas putida (2 strains), Bacillus subtilis, Pseudomonas aeruginosa (2 strains) | Acid Blue | 90% in 22 hours | sciepub.com |

| Moraxella osloensis, P. aeruginosa, Citrobacter freundii, Bacillus sp., B. thuringiensis (Consortium CN-1A) | Acid Black 24 | 84% | niscpr.res.in |

Fungi, particularly white-rot fungi, are also powerful agents for dye degradation due to their ability to produce potent extracellular enzymes. researchgate.netijbpas.com Fungal consortia can offer advantages over single fungal cultures by combining the degradative capabilities of different species. ijbpas.com

A study on the mycoremediation of Acid Blue-25, an anthraquinone (B42736) dye, utilized a local fungal consortium. ijbpas.com The degradation process was observed to begin with the cleavage of the anthraquinone chromophore by an anthraquinone reductase enzyme. ijbpas.com The subsequent breakdown of the dye into various metabolites was confirmed through analytical techniques such as spectroscopy, TLC, HPLC, and GC-MS. ijbpas.com The resulting metabolites were found to be non-toxic, as demonstrated by phytotoxicity tests using Phaseolus mungo seeds. ijbpas.com

The synergistic action within a bacterial-fungal consortium can lead to even more enhanced degradation of azo dyes. deswater.comneptjournal.com Such consortia can increase the production of oxidoreductive enzymes, leading to faster and more complete degradation. deswater.com The combination of bacterial and fungal metabolic pathways allows for the breakdown of complex dye molecules and the subsequent mineralization of potentially toxic intermediates like aromatic amines. deswater.comneptjournal.com

Pure Strain Bioremediation Mechanisms

While microbial consortia offer many advantages, studies using pure microbial strains are crucial for understanding the specific metabolic pathways and enzymatic mechanisms involved in dye degradation. nih.govopenbiotechnologyjournal.com Using pure cultures allows for reproducible data and a more detailed investigation of the biotransformation processes. openbiotechnologyjournal.com

The primary mechanism of bacterial decolorization of azo dyes like Acid Blue 47 involves the enzymatic cleavage of the azo bond (-N=N-). nih.govfrontiersin.org This reduction is primarily carried out by enzymes called azoreductases, which transfer electrons from a donor like NADH to the azo bond, resulting in the formation of colorless aromatic amines. frontiersin.orgmdpi.com

In addition to azoreductases, other oxidative enzymes such as laccases and peroxidases (including lignin (B12514952) peroxidase and manganese peroxidase) play a significant role in dye degradation, particularly in fungi but also in some bacteria. researchgate.netfrontiersin.orgmdpi.com These enzymes can degrade the aromatic intermediates formed after the initial azo bond cleavage, leading to the complete mineralization of the dye into CO2, H2O, and other simple inorganic molecules. researchgate.netfrontiersin.org For example, a strain of Pseudomonas stutzeri has been identified to utilize both azoreductase and laccase for the degradation of Acid Blue 113. mdpi.com Similarly, the degradation of Acid Blue-25 by a fungal consortium was initiated by an anthraquinone reductase. ijbpas.com

Table 2: Key Enzymes in the Bioremediation of Acid Dyes

| Enzyme | Function | Microorganism Type | Reference |

| Azoreductase | Reductive cleavage of azo bonds | Bacteria, Fungi | researchgate.netfrontiersin.orgmdpi.com |

| Laccase | Oxidation of phenolic and non-phenolic compounds | Fungi, Bacteria | researchgate.netfrontiersin.orgmdpi.com |

| Lignin Peroxidase (LiP) | H2O2-dependent oxidation of aromatic compounds | Fungi | researchgate.netfrontiersin.org |

| Manganese Peroxidase (MnP) | Mn(II)-dependent oxidation of various compounds | Fungi | mdpi.com |

| Anthraquinone reductase | Cleavage of anthraquinone chromophore | Fungi | ijbpas.com |

Kinetic studies are essential for understanding the rate at which microorganisms degrade dyes and for optimizing the conditions for bioremediation. The degradation of dyes often follows specific kinetic models, such as first-order or pseudo-first-order kinetics.

For instance, the degradation of Acid Black 24 by the bacterial consortium CN-1A was found to follow first-order kinetics with a rate constant (k) of 0.1796 h⁻¹. niscpr.res.in In another study, the degradation of an acid blue dye by a bacterial consortium was significantly faster than by individual strains, with the consortium achieving 90% degradation in 22 hours, compared to 26-42 hours for the pure cultures. sciepub.com The photocatalytic degradation of Acid Blue 113 in a UV-C/TiO2 system was found to follow a first-order kinetic model with a degradation rate constant of 0.048 min⁻¹. mdpi.com Similarly, the photocatalytic degradation of Acid Blue 9 followed a pseudo-first-order kinetic model, with the rate constant decreasing as the initial dye concentration increased. iwra.org

Table 3: Kinetic Parameters for the Degradation of Acid Dyes

| Dye | Degradation System | Kinetic Model | Rate Constant (k) | Reference |

| Acid Black 24 | Bacterial Consortium CN-1A | First-order | 0.1796 h⁻¹ | niscpr.res.in |

| Acid Blue 113 | UV-C/TiO2 | First-order | 0.048 min⁻¹ | mdpi.com |

| Acid Blue 9 | UV/TiO2 | Pseudo-first-order | 1.87 h⁻¹ (at 20 mg/L) | iwra.org |

Metabolic Pathway Elucidation and Intermediate Product Identification

The biodegradation of Acid Blue dyes, such as Acid Blue 113 (AB113), which shares structural similarities with other acid dyes, involves a multi-step process initiated by the cleavage of azo bonds. This initial step is often catalyzed by enzymes like the CYP450 enzyme system. mdpi.com The degradation of AB113 has been shown to proceed through benzoate (B1203000) and naphthalene (B1677914) degradation pathways. mdpi.com

In the microbial degradation of a diazo dye, Acid Blue, by a bacterial consortium, several intermediate products have been identified. sciepub.com Thin-layer chromatography (TLC) analysis initially detected the presence of metanilic acid and peri acid in samples after 24 hours, with these intermediates disappearing by the 48-hour mark. sciepub.com Further analysis using Gas Chromatography-Mass Spectrometry (GC-MS) confirmed the presence of other intermediates, including methyl salicylic (B10762653) acid, catechol, and β-ketoadipic acid. sciepub.com The identification of these compounds suggests a complete breakdown of the parent dye molecule. sciepub.com

Similarly, in the degradation of Acid Blue 25 (AB25) by a fungal consortium, analysis revealed the formation of several polar derivatives, including aromatic, sulphonic, and phenol (B47542) complexes. ijbpas.com High-Performance Liquid Chromatography (HPLC) showed multiple prominent peaks at various retention times, indicating a complex mixture of intermediate products. ijbpas.com The proposed pathway for AB25 suggests that peroxidases initially form amino derivatives and anthracene (B1667546) derivatives. ijbpas.com Subsequent aerobic degradation leads to the splitting of the C-N bond, forming phenolic compounds and naphthyl derivatives, which are then mineralized into aromatic carboxylic acids through ring-opening reactions. ijbpas.com

During the photocatalytic degradation of Acid Blue 113 using a ZnO-Ag nanophotocatalyst, intermediates such as 4-diazenyl-1-naphthylamine, 1-naphthyldiazene, or 5-diazenyl-1-naphthol have been identified. mdpi.com These intermediates are subsequently converted to carbon dioxide and water. mdpi.com In another study on the degradation of AB25 using cold atmospheric pressure plasma, the splitting of the quinone ring led to the formation of 2-amino-4-(2-carboxybenzoyl)-5-hydroxybenzenesulfonate, which was further oxidized to phthalic acid, and then to formic and oxalic acids before complete mineralization. frontiersin.org

The following table summarizes the identified intermediate products during the degradation of various Acid Blue dyes.

| Original Dye | Degradation Method | Intermediate Products Identified | Analytical Technique(s) |

| Acid Blue (diazo) | Bacterial Consortium | Metanilic acid, Peri acid, Methyl salicylic acid, Catechol, β-ketoadipic acid | TLC, GC-MS |

| Acid Blue 25 | Fungal Consortium | Aromatic derivatives, Sulphonic derivatives, Phenol complexes, Amino derivatives, Anthracene derivatives, Phenolic compounds, Naphthyl derivatives, Aromatic carboxylic acids | HPLC |

| Acid Blue 113 | Photocatalysis (ZnO-Ag) | 4-diazenyl-1-naphthylamine, 1-naphthyldiazene, 5-diazenyl-1-naphthol | Not Specified in Source |

| Acid Blue 25 | Cold Atmospheric Plasma | 2-amino-4-(2-carboxybenzoyl)-5-hydroxybenzenesulfonate, Phthalic acid, Formic acid, Oxalic acid | Not Specified in Source |

| Acid Blue 1 | Photocatalysis (ZnO) | N-de-ethylated products, hydroxylated benzene (B151609) ring products, hydroxylated sulfonylated benzene ring products | HPLC-PDA-ESI-MS, GC-MS |

Optimization of Bioremediation Parameters (e.g., pH, Temperature, Nutrient Regimes, Agitation, Oxygen Conditions)

The efficiency of microbial degradation of azo dyes like Acid Blue is significantly influenced by various physicochemical parameters. mdpi.com Optimizing these factors is crucial for maximizing the decolorization and degradation rates.

pH: The pH of the medium is a pivotal factor affecting dye removal. jmbfs.org For the bacterial degradation of Vat Blue 4 by Pseudomonas aeruginosa WYT, the maximum decolorization of 90.07% was achieved at a pH of 7.0 within 24 hours. pjoes.com Deviations from this optimal pH led to a decrease in both decolorization activity and bacterial growth. pjoes.com Generally, the optimal pH for dye removal by most bacteria falls within the range of 6.0 to 10.0. jmbfs.org In a study on Acid Blue 92 removal by the aquatic plant Ceratophyllum demersum, the optimized pH was found to be 5. uni-lj.si

Temperature: Temperature plays a critical role in bacterial bioremediation by affecting microbial growth and metabolic rates. jmbfs.org For the degradation of Vat Blue 4, the optimal temperature was found to be 35.0°C. pjoes.com Studies on other dyes have also shown that temperatures between 35-37°C are often optimal for bioremediation by various bacteria, including Escherichia coli and Pseudomonas sp. jmbfs.org

Nutrient Regimes: The presence of suitable carbon and nitrogen sources is often essential for the microbial degradation of azo dyes. In the degradation of a diazo Acid Blue dye by a bacterial consortium, the process was supplemented with glucose and ammonium nitrate. sciepub.com However, response surface methodology revealed that glucose had a negative effect on the degradation process in that specific study. sciepub.com Conversely, for the degradation of Vat Blue 4, the addition of 1.0 g/L of glucose and 1.0 g/L of urea (B33335) was part of the optimized medium. pjoes.com

Agitation: Agitation influences the mass transfer of oxygen and nutrients in the medium. In the degradation of the diazo Acid Blue dye, agitation was identified as a predominantly influential factor. sciepub.com An orbital shaker set at 200 rev min-1 was used in the degradation studies. sciepub.com

Oxygen Conditions: The availability of oxygen can determine the metabolic pathway used by the microorganisms. While many degradation processes are aerobic, some studies have noted that fungal degradation can proceed without oxygen being a key limiting factor for the initial reductive cleavage of the azo bond. ijbpas.com However, subsequent degradation of the resulting aromatic amines often requires aerobic conditions. ijbpas.com

The following table summarizes the optimized parameters for the bioremediation of different "Blue" dyes from various studies.

| Dye Name | Microorganism/Plant | Optimal pH | Optimal Temperature (°C) | Key Nutrient Additions | Agitation/Oxygen |

| Acid Blue (diazo) | Bacterial Consortium | Influential, but specific optimum not stated | Not specified | Glucose (negative effect), Ammonium nitrate | 200 rev min-1 |

| Vat Blue 4 | Pseudomonas aeruginosa WYT | 7.0 | 35.0 | Glucose (1.0 g/L), Urea (1.0 g/L) | Not specified |

| Acid Blue 92 | Ceratophyllum demersum | 5.0 | Not specified | Not specified | Not specified |

Physicochemical Degradation Techniques for Acid Blue 47

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods characterized by the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH). mdpi.comijcce.ac.ir These radicals are powerful, non-selective oxidizing agents capable of degrading complex and recalcitrant organic pollutants like Acid Blue dyes into simpler, less harmful compounds, and ultimately to CO2, H2O, and mineral acids. mdpi.comijcce.ac.ir AOPs can be broadly categorized into photochemical and non-photochemical processes and include techniques such as photocatalytic degradation, Fenton and photo-Fenton reactions, and ozonation. ijcce.ac.ir

The primary advantage of AOPs is their ability to achieve complete mineralization of pollutants, rather than simply transferring them from one phase to another. mdpi.com The combination of different AOPs can lead to synergistic effects, enhancing the generation of free radicals and increasing oxidation rates. ijcce.ac.irmdpi.com For instance, the degradation of Amaranth dye was significantly more efficient in a UV/TiO2/H2O2 system compared to UV, UV/H2O2, or UV/TiO2 systems alone. mdpi.com AOPs are considered a promising and cost-effective technology for treating textile industry effluents containing dyes like Acid Blue. mdpi.com

Photocatalytic Degradation Systems

Photocatalytic degradation is a prominent AOP that utilizes a semiconductor catalyst, typically irradiated with UV or visible light, to generate hydroxyl radicals. mdpi.com This technology has been widely studied for the removal of organic dyes from wastewater due to its effectiveness, low cost, and the potential for complete mineralization of pollutants without producing hazardous by-products. nih.govuvic.ca The process is initiated when the semiconductor absorbs photons with energy equal to or greater than its bandgap, leading to the formation of electron-hole pairs. nih.gov These charge carriers then react with water and oxygen to produce reactive oxygen species, including the highly oxidative hydroxyl radicals. nih.gov

Studies on various Acid Blue dyes have demonstrated the efficacy of photocatalytic systems. For example, a UV-C/TiO2 suspension system achieved degradation efficiencies of 98.7% for Acid Blue 113 under optimized conditions. mdpi.com Similarly, the photocatalytic degradation of Acid Blue 25 using a PANI/ZnO composite catalyst under solar irradiation resulted in about 90% removal in 60 minutes. mdpi.com

Investigation of Semiconductor Catalysts (e.g., TiO2, ZnO, CdS) and Nanocomposites

A variety of semiconductor materials have been investigated for the photocatalytic degradation of Acid Blue dyes, with titanium dioxide (TiO2) and zinc oxide (ZnO) being the most common due to their high photocatalytic activity, chemical stability, non-toxicity, and low cost. uvic.caresearchgate.net

Titanium Dioxide (TiO2): TiO2 is a widely used photocatalyst, but its large bandgap (3.2 eV for anatase) means it primarily absorbs UV light, which constitutes only about 5% of the solar spectrum. researchgate.net To overcome this limitation and enhance its efficiency, TiO2 is often modified, for example, by creating nanocomposites. researchgate.net A CdS/TiO2 nanocomposite showed significantly higher photocatalytic activity for the degradation of an Acid Blue dye (84% degradation in 1.5 hours) compared to pure TiO2 (9%) or CdS (68%) under visible light. researchgate.net This enhancement is attributed to improved charge separation and an extended response to visible light. researchgate.net

Zinc Oxide (ZnO): ZnO is another promising n-type semiconductor photocatalyst with a bandgap similar to TiO2. mdpi.comijesi.org It has been successfully used for the degradation of Acid Blue 1 (AB1) and Acid Blue 25 (AB25). mdpi.comacs.org To improve its performance under solar irradiation, ZnO can be combined with conductive polymers like polyaniline (PANI). A PANI/ZnO composite demonstrated a significantly higher first-order rate constant for the degradation of AB25 (0.0325 min⁻¹) compared to pure ZnO (0.0062 min⁻¹). mdpi.com

Cadmium Sulfide (CdS): CdS is a visible-light-active photocatalyst that can be used alone or in nanocomposites to enhance the performance of wide-bandgap semiconductors like TiO2. researchgate.net

Other Catalysts: Tungsten oxide (WO3) doped with cobalt has also been investigated for the photocatalytic degradation of Acid Blue 74. researchgate.net

The following table provides a comparison of different semiconductor catalysts used for the degradation of Acid Blue dyes.

| Catalyst | Target Dye | Light Source | Degradation Efficiency | Key Findings |

| TiO2 | Acid Blue 113 | UV-C | 98.7% | Highly efficient under UV-C irradiation. |

| ZnO | Acid Blue 25 | Solar | ~90% in 60 min (as PANI/ZnO composite) | Composite with PANI enhances activity under solar light. |

| CdS/TiO2 Nanocomposite | Acid Blue dye | Visible Light | 84% in 1.5 h | Nanocomposite shows superior performance to individual components under visible light. researchgate.net |

| Co-doped WO3 | Acid Blue 74 | Not Specified | Not Specified | Doping with cobalt enhances the photocatalytic activity of WO3. researchgate.net |

Mechanism of Photo-oxidation and Hydroxyl Radical Generation

The fundamental mechanism of photocatalytic oxidation involves the generation of highly reactive species upon the illumination of a semiconductor catalyst. nih.govnih.gov

Excitation: When a semiconductor catalyst like TiO2 or ZnO absorbs a photon with energy (hν) equal to or exceeding its bandgap energy (Eg), an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the VB. nih.govmdpi.com

Catalyst + hν → e⁻ (CB) + h⁺ (VB)

Generation of Reactive Oxygen Species: The photogenerated electron-hole pairs migrate to the catalyst surface and initiate redox reactions with adsorbed water molecules, hydroxide (B78521) ions (OH⁻), and dissolved oxygen (O₂).

The positive holes (h⁺) are powerful oxidizing agents and can directly oxidize adsorbed dye molecules. nih.gov

More importantly, these holes can react with water or hydroxide ions to form highly reactive hydroxyl radicals (•OH). mdpi.comnih.gov

h⁺ + H₂O → •OH + H⁺

h⁺ + OH⁻ → •OH

The electrons in the conduction band (e⁻) can react with molecular oxygen to form superoxide (B77818) radical anions (O₂•⁻), which can further react to produce other reactive oxygen species, including •OH. rsc.org

e⁻ + O₂ → O₂•⁻

Dye Degradation: The highly reactive hydroxyl radicals (•OH) are the primary species responsible for the degradation of organic pollutants. mdpi.comijcce.ac.ir They are non-selective and can attack the dye molecules, leading to the cleavage of chromophoric groups (like the azo bond –N=N–) and aromatic rings. mdpi.com This results in the decolorization of the solution and the progressive breakdown of the dye into smaller, less harmful intermediates, and ultimately, complete mineralization into CO₂, H₂O, and inorganic ions. mdpi.commdpi.com

Influence of Catalyst Properties, Doping, and Illumination Conditions

The efficiency of photocatalytic degradation of dyes is critically dependent on the intrinsic properties of the photocatalyst, modifications through doping, and the conditions of illumination.

Catalyst Properties: Key properties of the photocatalyst, such as its crystalline phase, surface area, particle size, and porosity, significantly influence its activity. For instance, TiO₂ in the anatase form is generally considered more photoactive than the rutile form for dye degradation. A higher surface area provides more active sites for the adsorption of dye molecules and subsequent reactions.

Doping: To enhance the photocatalytic efficiency, especially under visible light, the semiconductor catalyst can be doped with metal or non-metal ions. Doping can alter the electronic band structure of the catalyst, which may lead to a reduction in the electron-hole recombination rate and an extension of its light absorption range into the visible spectrum. This makes the process more energy-efficient.

Illumination Conditions: The wavelength and intensity of the light source are crucial parameters. The photocatalytic process is initiated by photon absorption, and therefore, the rate of degradation is directly proportional to the light intensity up to a certain limit. Beyond this limit, the rate may become mass-transfer limited or limited by the recombination of electron-hole pairs. The use of UV light is common for wide-bandgap semiconductors like TiO₂.

Kinetic Modeling of Photocatalytic Degradation (e.g., Langmuir-Hinshelwood)

The kinetics of photocatalytic degradation of organic pollutants like Acid Blue 47 at the solid-liquid interface are often described by the Langmuir-Hinshelwood (L-H) model. This model relates the degradation rate to the concentration of the substrate in the solution.

The L-H rate equation is given by: rate = (k * K * C) / (1 + K * C)

Where:

k is the reaction rate constant.

K is the adsorption coefficient of the dye on the catalyst surface.

C is the concentration of the dye.

At low initial dye concentrations, the term K*C is much less than 1, and the equation simplifies to a pseudo-first-order kinetic model: ln(C₀/C) = k_app * t

Where:

C₀ is the initial concentration of the dye.

C is the concentration at time t.

k_app is the apparent pseudo-first-order rate constant.

This model implies that the reaction rate is directly proportional to the concentration of the dye, which is a common observation in the photocatalytic degradation of various dyes.

| Parameter | Description |

| k | The intrinsic reaction rate constant at the catalyst surface. |

| K | The equilibrium constant for the adsorption of the dye onto the catalyst. |

| C | The concentration of the dye in the bulk solution. |

| k_app | The apparent rate constant, which is a product of k and K at low concentrations. |

Fenton and Photo-Fenton Oxidation Processes

Fenton and photo-Fenton processes are effective AOPs for treating wastewater containing recalcitrant dyes. researchgate.net The conventional Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in acidic conditions to generate hydroxyl radicals. researchgate.net

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

The effectiveness of these processes is highly dependent on parameters such as pH (typically optimal in the range of 2.5-3.5), and the concentrations of iron catalyst and hydrogen peroxide.

Ozonation and Combined Ozonation Systems (e.g., O₃/H₂O₂, O₃/UV)

Ozonation is a versatile AOP that can degrade dyes through direct reaction with ozone molecules or indirect reaction with hydroxyl radicals generated from ozone decomposition. researchgate.netiwaponline.com The combination of ozone with hydrogen peroxide (O₃/H₂O₂) or UV light (O₃/UV) can significantly enhance the generation of hydroxyl radicals, leading to faster and more complete degradation of the dye molecules. scispace.comufpe.br These combined systems are particularly effective for treating wastewater with high concentrations of pollutants or compounds that are resistant to direct ozonation. scispace.com

Electrochemical Oxidation for Dye Removal

Electrochemical oxidation is an environmentally friendly method for dye degradation. iwaponline.com It involves the generation of oxidizing species at an anode surface, which then attack and break down the dye molecules. The choice of anode material is critical, with materials like boron-doped diamond (BDD) and certain mixed metal oxides being highly effective due to their high oxygen evolution overpotential, which favors the production of hydroxyl radicals. The degradation can occur via direct electron transfer from the dye molecule to the anode or through indirect oxidation by electro-generated species like hydroxyl radicals, active chlorine (if chloride is present), and persulfate.

Sonochemical Degradation Mechanisms

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. This process creates localized "hot spots" with extremely high temperatures and pressures, leading to the pyrolysis of water molecules and the generation of hydroxyl radicals. The degradation of dyes can occur within these collapsing bubbles, at the bubble-liquid interface, or in the bulk solution via reaction with the generated radicals.

Adsorption-Based Removal Systems

Adsorption has emerged as a highly effective and widely studied method for the removal of dyes like Acid Blue 47 from aqueous environments. This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of adsorption-based systems is contingent on the properties of the adsorbent material, including its surface area, porosity, and surface chemistry, as well as operational parameters like pH, temperature, and initial dye concentration. The study of adsorption isotherms provides critical insights into the interactions between the dye and the adsorbent at equilibrium.

Development and Characterization of Adsorbent Materials

A diverse range of materials has been investigated for their potential to adsorb Acid Blue 47 and other similar acid dyes. These materials are often selected based on their low cost, high surface area, and the presence of functional groups that can interact with the dye molecules.

Activated Carbon and Modified Carbon Adsorbents

Activated carbon is a highly porous material with a large surface area, making it a versatile and effective adsorbent for a wide variety of pollutants, including dyes. researchgate.netjocpr.com The adsorption capacity of activated carbon can be influenced by the source material and the activation process. For instance, carbon prepared from the wood of Ailanthus altissima and activated at different temperatures has been used to adsorb acid blue 1. researchgate.net Characterization using techniques like XRD, SEM, EDS, and FTIR reveals that higher activation temperatures can lead to the disappearance of certain functional groups, such as carboxyl groups, thereby exposing a more porous structure that enhances adsorption capacity. researchgate.net

The adsorption of acid dyes onto activated carbon is influenced by factors such as pH, temperature, and contact time. Studies have shown that the adsorption of acid blue on activated charcoal decreases with an increase in pH. researchgate.net The process often follows pseudo-second-order kinetics, suggesting that chemisorption may be a rate-limiting step. researchgate.net

Polymer-based Composites (e.g., Polyaniline)

Conducting polymers, particularly those based on polyaniline (PANI), have garnered significant interest as adsorbent materials due to their unique electrical properties, porous nature, and the presence of amine and imine functional groups that can interact with dye molecules. nih.govsamipubco.com PANI and its composites can be synthesized through chemical or electrochemical oxidation of aniline (B41778). samipubco.com

A comparative study on the removal of Acid Blue 40 using PANI, magnetic oxide (Fe3O4), and their composites demonstrated the high adsorption capability of PANI. nih.gov This was attributed to electrostatic interactions and a greater number of hydrogen bonding sites. nih.gov The adsorption process was found to follow pseudo-second-order kinetics. nih.gov To enhance the stability and adsorption capacity of PANI, it is often combined with other materials to form composites, such as with reduced graphene oxide (rGO). A rGO/PANI composite has been shown to be an effective adsorbent for Acid Blue 129, with the primary adsorption mechanisms being electrostatic attraction, physisorption, and complexation. mdpi.com

Magnetic Nanocomposites (e.g., Fe2O3/Fe3O4)

Magnetic nanoparticles, such as those made from iron oxides (Fe2O3 and Fe3O4), offer a promising solution for dye removal due to their high surface area, low toxicity, and the significant advantage of being easily separated from the treated effluent using an external magnetic field. ekb.egekb.egnih.gov These nanoparticles can be synthesized via methods like co-precipitation. ekb.eg

A study on the removal of Acid Blue 342 using a fabricated Fe2O3/Fe3O4 magnetic nanocomposite reported a high adsorption capacity. ekb.egekb.eg Characterization of the nanocomposite revealed a rough and mesoporous surface, and the adsorption process was found to be predominated by a pseudo-second-order mechanism, indicating chemisorption. ekb.egekb.eg The point of zero charge (pHpzc) of the adsorbent is a critical factor; for the Fe2O3/Fe3O4 nanocomposite, the pHpzc was found to be around 6.45, suggesting that the removal of anionic dyes like Acid Blue is more favorable at a pH below this value, where the adsorbent surface is positively charged. ekb.eg

Clay Minerals (e.g., Kaolin)

Clay minerals, such as kaolin (B608303), are abundant, low-cost, and eco-friendly materials that have shown potential as adsorbents for various dyes. nih.gov Kaolinite (B1170537), a common clay mineral, has a layered structure and can be modified to enhance its adsorption properties. mdpi.com

Studies have investigated the use of raw and modified kaolin for the removal of dyes. mdpi.commdpi.com Acid treatment is a common modification method used to increase the surface area, porosity, and acidity of kaolin, thereby improving its adsorption capacity for cationic dyes. mdpi.com The adsorption of dyes onto kaolin is influenced by factors such as pH, adsorbent dosage, and contact time. eanso.org For anionic dyes like Acid Red 88, the removal efficiency using kaolinite clay was found to decrease with increasing pH. eanso.org

Adsorption Isotherm Modeling (e.g., Freundlich, Langmuir, D-R, Tempkin)

Adsorption isotherm models are mathematical equations used to describe the equilibrium relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at a constant temperature. ijcce.ac.ir These models provide valuable information about the adsorption mechanism, surface properties, and the affinity of the adsorbent for the adsorbate. nih.gov Several isotherm models are commonly used to analyze dye adsorption data, including the Langmuir, Freundlich, Dubinin-Radushkevich (D-R), and Tempkin models.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. nih.govmdpi.com It is often used to determine the maximum adsorption capacity (qm) of an adsorbent. A good fit to the Langmuir model suggests that the adsorption process is favorable. ijcce.ac.ir

The Freundlich isotherm is an empirical model that describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. nih.govmdpi.com The Freundlich constants, Kf and n, are related to the adsorption capacity and intensity, respectively. An 'n' value greater than 1 indicates that the adsorption is a physical process. scispace.com

The Dubinin-Radushkevich (D-R) isotherm is used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E). nih.gov

The Tempkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. mdpi.com

The selection of the most appropriate isotherm model is typically based on the correlation coefficient (R²) values obtained from fitting the experimental data. For instance, in a study of Acid Blue 129 removal by almond shell, the Langmuir and Tempkin models provided a better fit than the Freundlich and D-R models, suggesting monolayer coverage. nih.gov In contrast, the adsorption of Acid Blue 40 on PANI, Fe3O4, and their composites was best described by the Freundlich model, indicating heterogeneous multilayer adsorption. nih.gov

Table 1: Adsorption Isotherm Model Parameters for Acid Dyes on Various Adsorbents This table is interactive. Click on the headers to sort the data.

| Adsorbent | Dye | Isotherm Model | qm (mg/g) | KL (L/mg) | Kf ((mg/g)(L/mg)1/n) | n | R² | Reference |

| Almond Shell | Acid Blue 129 | Langmuir | - | - | - | - | 0.994 | nih.gov |

| Almond Shell | Acid Blue 129 | Freundlich | - | - | - | - | 0.929 | nih.gov |

| Almond Shell | Acid Blue 129 | Tempkin | - | - | - | - | 0.993 | nih.gov |

| Almond Shell | Acid Blue 129 | Dubinin-Radushkevich | - | - | - | - | 0.948 | nih.gov |

| Polyaniline (PANI) | Acid Blue 40 | Freundlich | - | - | - | - | 0.971 | nih.gov |

| Fe3O4 | Acid Blue 40 | Freundlich | - | - | - | - | 0.933 | nih.gov |

| PANI/Fe3O4 Composite | Acid Blue 40 | Freundlich | - | - | - | - | 0.941 | nih.gov |

| rGO/PANI Composite | Acid Blue 129 | Langmuir | 25.57 | - | - | - | 0.975 | mdpi.com |

| Powder Activated Charcoal | Acid Blue | Langmuir | 151.3 | - | - | - | - | researchgate.net |

| Fe2O3/Fe3O4 Nanocomposite | Acid Blue 342 | - | 39.45 | - | - | - | - | ekb.egekb.eg |

Adsorption Kinetic Investigations (e.g., Pseudo-First-Order, Pseudo-Second-Order)

The study of adsorption kinetics is crucial for understanding the rate at which a pollutant is removed from a solution. For Acid Blue 47, kinetic studies often evaluate pseudo-first-order and pseudo-second-order models to determine the controlling mechanism of the adsorption process.

Research has indicated that the adsorption of dyes like Acid Blue 47 frequently follows the pseudo-second-order kinetic model. For instance, studies on the biosorption of dyes have shown that the pseudo-second-order model provides a better fit for the experimental data, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net This indicates that the adsorption process is likely controlled by chemical adsorption. researchgate.net

The pseudo-second-order model is based on the assumption that the rate of occupation of adsorption sites is proportional to the square of the number of unoccupied sites. The linear form of the pseudo-second-order equation is often used to determine the rate constant.

Thermodynamic Analysis of Adsorption Processes (ΔG, ΔH, ΔS)

Thermodynamic analysis of the adsorption of Acid Blue 47 provides insight into the spontaneity and nature of the adsorption process. This involves the determination of key thermodynamic parameters: Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS).

A negative value of ΔG indicates that the adsorption process is spontaneous. The magnitude of ΔG can also suggest whether the adsorption is physisorption (typically in the range of 0 to -20 kJ/mol) or chemisorption (ranging from -80 to -400 kJ/mol). researchgate.net The enthalpy change, ΔH, reveals whether the process is endothermic (positive ΔH) or exothermic (negative ΔH). An exothermic process is favored at lower temperatures, while an endothermic process is favored at higher temperatures. The entropy change, ΔS, describes the randomness at the solid-solution interface during adsorption. A positive ΔS suggests increased disorder at the interface.

For example, a study on the adsorption of a similar dye, Methylene (B1212753) Blue, onto walnut shells revealed the process to be spontaneous and exothermic. researchgate.net While specific values for Acid Blue 47 are not detailed in the provided search results, the principles of thermodynamic analysis remain the same.

Mechanistic Insights into Adsorption Phenomena (e.g., Electrostatic Interactions, Surface Area)

The adsorption of Acid Blue 47 onto various adsorbents is governed by several mechanisms, with electrostatic interactions and the surface area of the adsorbent playing pivotal roles.

Acid Blue 47 is an anionic dye, meaning it carries a negative charge in aqueous solutions. 182.160.97 This characteristic is due to the presence of sulfonate groups in its molecular structure. 182.160.97vdoc.pub Consequently, adsorbents with positively charged surfaces will attract the dye anions through electrostatic forces. 182.160.97amazonaws.com The pH of the solution is a critical factor influencing these interactions, as it determines the surface charge of the adsorbent and the degree of ionization of the dye. 182.160.97

The surface area of the adsorbent is another crucial factor. A larger surface area provides more active sites for the dye molecules to bind to. 182.160.97 The substantivity, or affinity, of acid dyes for materials like wool generally increases with an increase in the dye molecule's surface area. 182.160.97 However, this can be counteracted by the presence of multiple sulfonate groups, which can decrease substantivity. 182.160.97

Other interactions, such as hydrophobic interactions, can also contribute to the adsorption process, especially for larger dye molecules. 182.160.97 In some cases, the adsorption mechanism is simplified as an ion-exchange process, although other forces are often at play. 182.160.97

Influence of Solution Chemistry on Adsorption Performance (e.g., pH, Ionic Strength, Contact Time, Adsorbent Dosage, Initial Concentration)

The efficiency of removing Acid Blue 47 from wastewater through adsorption is significantly influenced by the chemistry of the solution. Key parameters include pH, ionic strength, contact time, adsorbent dosage, and the initial concentration of the dye.

pH: The pH of the solution is a master variable. For anionic dyes like Acid Blue 47, a lower pH (acidic conditions) generally enhances adsorption. 182.160.97 This is because at low pH, the surface of many adsorbents becomes protonated, leading to a net positive charge that attracts the anionic dye molecules. 182.160.97 Conversely, at higher pH values, the adsorbent surface may become negatively charged, repelling the dye anions and reducing adsorption efficiency. 182.160.97

Ionic Strength: The presence of salts in the wastewater can affect the ionic strength of the solution, which in turn can influence the adsorption process. The effect of ionic strength can be complex. In some cases, an increase in ionic strength can lead to a screening effect on the electrostatic interactions, potentially reducing adsorption. However, for some systems, the presence of salt has been shown to enhance color removal. researchgate.net

Contact Time: The removal of the dye increases with contact time until equilibrium is reached. The time required to reach this equilibrium is an important parameter for designing treatment systems.

Adsorbent Dosage: Generally, increasing the amount of adsorbent provides more surface area and active sites for adsorption, leading to a higher percentage of dye removal.

Initial Concentration: The initial concentration of the dye affects the adsorption capacity. An increase in the initial dye concentration can lead to an increase in the amount of dye adsorbed per unit mass of the adsorbent, up to the saturation point of the adsorbent. researchgate.netresearchgate.netjaaru.org

Membrane Separation Technologies

Membrane separation technologies, particularly reverse osmosis and microfiltration, are effective methods for the removal of dyes like Acid Blue 47 from industrial effluents. researchgate.netresearchgate.netjaaru.org

Reverse Osmosis Performance Studies for Dye Removal

Reverse osmosis (RO) has demonstrated high efficiency in removing Acid Blue 47 from wastewater. researchgate.netresearchgate.netjaaru.org Studies have shown that RO membranes can achieve removal efficiencies of up to 98-99% for this dye. researchgate.netresearchgate.netjaaru.org The performance of the RO system is influenced by several operational parameters:

Operating Pressure: Increasing the operating pressure generally leads to a higher removal efficiency. researchgate.netresearchgate.netjaaru.org For instance, increasing the pressure from 5 to 10 bar has been shown to improve the removal of Acid Blue dye. researchgate.netjaaru.org

Initial Dye Concentration: The removal efficiency can also increase with an increase in the initial dye concentration within a certain range. researchgate.netresearchgate.netjaaru.org

Permeate Flux: The permeate flux, or the rate at which water passes through the membrane, typically increases with pressure but is inversely proportional to the dye concentration. researchgate.netjaaru.org

Salt Concentration: The presence of salts like NaCl can impact RO performance. In some cases, a higher salt concentration has been associated with increased color removal, though it may also lead to a decline in permeate flux. nih.gov

A study on the removal of Acid Blue dye from simulated industrial wastewater reported that at a constant pH and room temperature, the removal efficiency increased with both pressure and initial dye concentration over a 90-minute operation period. researchgate.netresearchgate.netjaaru.org

Microfiltration Integration for Pre-treatment Processes

Microfiltration (MF) is often used as a pre-treatment step before reverse osmosis in a multi-stage membrane system. researchgate.netresearchgate.netjaaru.org The primary role of MF in this integrated system is to remove suspended solids and other large particles from the wastewater. researchgate.netjaaru.org This pre-treatment is crucial for protecting the downstream RO membranes from fouling, which can be caused by the accumulation of particulate matter on the membrane surface. mdpi.com By reducing the particulate load, microfiltration helps to maintain the performance and extend the lifespan of the more sensitive and expensive RO membranes. researchgate.netjaaru.org

Optimization of Flux and Rejection Rates under Varying Operating Conditions

The efficiency of membrane filtration processes, such as nanofiltration (NF) and reverse osmosis (RO), in removing Acid Blue 47 from wastewater is critically dependent on the careful optimization of several operating parameters. The primary performance indicators, permeate flux (the volume of fluid passing through the membrane per unit area per unit time) and dye rejection (the percentage of dye molecules retained by the membrane), are influenced by a complex interplay of factors including operating pressure, feed solution pH, temperature, and initial dye concentration. scribd.comgoogle.comscispace.com Achieving optimal performance requires balancing these variables to maximize both the removal of the dye and the throughput of treated water, thereby ensuring an effective and economically viable remediation process. googleapis.com

Influence of Operating Pressure

Operating pressure is a fundamental driver of the membrane separation process. google.com An increase in the applied transmembrane pressure generally leads to a higher permeate flux because it provides a greater driving force to overcome the natural osmotic pressure of the feed solution. google.comscispace.com For the removal of acid dyes, studies show that both permeate flux and removal efficiency tend to increase with rising pressure. unece.org For instance, in a reverse osmosis system treating an acid blue dye solution, increasing the pressure from 5 to 10 bar resulted in a significant improvement in the dye removal rate, achieving up to 98% rejection. unece.org This is because higher pressure forces water molecules through the membrane at a faster rate than the larger dye molecules can be transported, enhancing separation. google.com However, excessively high pressure can lead to membrane compaction and increased fouling, which can cause a gradual drop in flux over time. Therefore, an optimal pressure must be identified that balances high flux and rejection with manageable fouling rates. googleapis.com

Table 1: Effect of Operating Pressure on Acid Blue Dye Removal via Reverse Osmosis Data derived from studies on representative acid blue dyes. unece.org

| Operating Pressure (bar) | Permeate Flux (L/m²·h) | Dye Rejection (%) |

|---|---|---|

| 5 | Lower | ~95 |

| 8 | Intermediate | ~97 |

| 10 | Higher | >98 |

Influence of Feed Solution pH

The pH of the feed solution plays a crucial role in the rejection of ionic dyes like Acid Blue 47. This effect is primarily governed by the electrostatic interactions between the dye molecules and the membrane surface. Nanofiltration and reverse osmosis membranes typically possess a surface charge that varies with pH. Acid Blue 47 is an anionic dye, meaning it carries a negative charge in solution. At a pH above the membrane's isoelectric point, the membrane surface also becomes negatively charged, leading to strong electrostatic repulsion between the dye and the membrane. This repulsion significantly enhances dye rejection. Conversely, at a pH below the isoelectric point, the membrane surface may be positively charged, attracting the anionic dye molecules and potentially reducing rejection while increasing the risk of fouling. Studies on acidic dyes have confirmed that a higher pH generally has a positive impact on dye removal. Optimal performance for removing brilliant blue dye with a polyethersulfone (PES) ultrafiltration membrane was achieved at a near-neutral pH of 6.

Table 2: Effect of pH on Acid Dye Rejection by Nanofiltration Membrane Data based on research findings for representative acid dyes.

| Feed Solution pH | Dye Rejection (%) | Electrostatic Interaction |

|---|---|---|

| 4.5 | Lower | Reduced Repulsion |

| 7.0 | Intermediate | Moderate Repulsion |

| 8.3 | Higher | Strong Repulsion |

Influence of Feed Temperature

Feed solution temperature affects both the permeate flux and the rejection rate. An increase in temperature reduces the viscosity of the water, which in turn increases its diffusion rate through the membrane, leading to a higher permeate flux. google.com However, higher temperatures can also negatively impact dye rejection. The increased thermal energy enhances the diffusivity of the solute (the dye molecules), allowing them to pass more easily through the membrane pores. Furthermore, elevated temperatures can cause changes in the membrane's polymer structure, potentially leading to pore enlargement. Research on acid dyes using both RO and NF membranes showed that when the feed temperature was increased from 26°C to 39°C, the dye removal percentage decreased slightly. For RO membranes, the rejection of an acid dye dropped from 97.3% to 96.2%, while for NF membranes, it decreased from 92% to 91%. This indicates that for optimal rejection of Acid Blue 47, lower operating temperatures are generally preferable, though this must be balanced with the desired flux rate.

Table 3: Effect of Temperature on Acid Dye Removal Data based on research findings for a representative acid dye.

| Feed Temperature (°C) | RO Rejection (%) | NF Rejection (%) |

|---|---|---|

| 26 | 97.3 | 92.0 |

| 39 | 96.2 | 91.0 |

Influence of Initial Dye Concentration

The initial concentration of Acid Blue 47 in the wastewater stream significantly affects membrane performance, particularly the permeate flux. unece.org As the feed concentration increases, the osmotic pressure of the solution rises. Since the net driving pressure for filtration is the applied pressure minus the osmotic pressure, a higher osmotic pressure reduces the driving force, leading to a lower permeate flux. google.com Additionally, higher feed concentrations exacerbate concentration polarization, a phenomenon where rejected dye molecules accumulate in a boundary layer on the membrane surface. This layer hinders the passage of water and can lead to increased fouling and a further decline in flux. scispace.com Studies on an acid blue dye demonstrated that the permeate flux is inversely proportional to the initial dye concentration in the feed solution. unece.org While rejection efficiencies can remain high, the process throughput is diminished at higher concentrations. unece.org

Table 4: Effect of Initial Concentration on Permeate Flux for an Acid Blue Dye Data derived from studies on representative acid blue dyes. unece.org

| Initial Dye Concentration (mg/L) | Permeate Flux |

|---|---|

| 25 | Highest |

| 50 | Intermediate |

| 100 | Lowest |

Analytical Methodologies for Acid Blue 47 Research and Monitoring

Spectrophotometric Techniques for Quantification

Spectrophotometry offers a straightforward and cost-effective approach for the quantitative analysis of dyes like Acid Blue 47.

UV-Visible (UV-Vis) spectroscopy is a widely utilized method for determining the concentration of dyes in solutions. scispace.com The technique is based on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the absorbing species. For instance, in the analysis of various acid dyes, UV-Vis spectrophotometry is a common final detection method. fda.govscielo.br The concentration of a dye can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law. nih.gov However, the presence of other substances in the sample matrix can interfere with the accuracy of UV-Vis spectroscopy, sometimes necessitating sample preparation or preconcentration steps to enhance specificity. scispace.comnih.gov

To overcome challenges related to low concentrations and matrix interference in environmental and food samples, preconcentration techniques are often coupled with spectrophotometric analysis. scispace.commdpi.com Cloud point extraction (CPE) is an environmentally friendly preconcentration method that has been successfully applied to the analysis of various dyes. scispace.commdpi.com This technique utilizes the property of non-ionic surfactants in aqueous solutions to form micelles and separate into a small, surfactant-rich phase when heated to a specific "cloud point" temperature. mdpi.comcore.ac.uk The analyte of interest, such as a dye, can be partitioned into this surfactant-rich phase, thereby concentrating it from a larger sample volume. mdpi.comcore.ac.uk

The CPE process involves several optimized parameters, including the choice and concentration of the surfactant (e.g., Triton X-100, Triton X-114), pH, temperature, and incubation time, to achieve high extraction efficiency and a significant preconcentration factor. scispace.comscielo.br For example, a CPE method developed for Acid Blue 29 achieved a preconcentration factor of 20, significantly improving the limit of detection. scispace.com After extraction, the concentrated analyte in the surfactant phase can be diluted with a suitable solvent and quantified by UV-Vis spectrophotometry. core.ac.uk This approach offers benefits such as low cost, reduced use of toxic organic solvents, and simplicity. scispace.comcore.ac.uk

Table 1: Analytical Parameters for a Cloud Point Extraction Method for Acid Blue 29 This table is based on a study of a similar acid dye and illustrates typical parameters achievable with this technique.

| Parameter | Value | Reference |

|---|---|---|

| Linear Dynamic Range | 0.4-10 µg/mL | scispace.com |

| R² | 0.995 | scispace.com |

| Limit of Detection (LOD) | 0.35 µg/mL | scispace.com |

| Limit of Quantitation (LOQ) | 1.1 µg/mL | scispace.com |

| Preconcentration Factor | 20 | scispace.com |

Advanced Chromatographic Separations Coupled with Mass Spectrometry

For more complex samples and the need for higher sensitivity and specificity, chromatographic techniques coupled with mass spectrometry are the methods of choice. epa.gov These techniques are essential for separating the target analyte from interfering compounds and providing structural information for unambiguous identification. epa.gov

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of non-volatile and thermally unstable compounds like Acid Blue 47. epa.gov These methods combine the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. unl.pt

In a typical LC-MS method, the dye is first separated on a chromatographic column, often a reversed-phase column like a C18. labrulez.comshimadzu.com The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nju.edu.cnchem-agilent.com The separated components then enter the mass spectrometer, where they are ionized, commonly using electrospray ionization (ESI), and detected. unl.pt

LC-MS/MS provides even greater specificity by selecting a specific ion of the analyte (the precursor ion) and fragmenting it to produce characteristic product ions. unl.pt This technique, often using Multiple Reaction Monitoring (MRM), is highly sensitive and selective, making it ideal for trace-level quantification in complex matrices like textiles. labrulez.comshimadzu.com For instance, a multi-residue LC-MS/MS method was developed for the screening and quantification of 47 synthetic dyes, achieving low limits of detection (LOD) and quantification (LOQ) in the ng/mL range. lcms.cz While this method did not specifically list Acid Blue 47, the approach is directly applicable.

Table 2: Example Parameters for LC-MS/MS Analysis of Synthetic Dyes This table illustrates typical conditions used in the analysis of a broad range of synthetic dyes, which would be adapted for Acid Blue 47.

| Parameter | Condition | Reference |

|---|---|---|

| LC System | ||

| Column | Kinetex C18 (100 x 2.1mm, 1.7µm) | lcms.cz |

While Acid Blue 47 itself is non-volatile and not suitable for direct GC-MS analysis, this technique is invaluable for identifying volatile and semi-volatile intermediates that may form during its degradation. epa.govepa.gov In studies investigating the breakdown of azo dyes, GC-MS is a key analytical tool for elucidating degradation pathways. nih.govnih.gov

Samples from degradation experiments are typically extracted with an organic solvent, and the extract is then injected into the GC-MS system. nih.gov The compounds are separated based on their boiling points and polarity in a capillary column and then identified by their mass spectra. d-nb.info For example, in the study of the degradation of Acid Blue 113, GC-MS analysis identified several smaller aromatic amine intermediates, such as sodium-4-aminobenzene sulfonate. nih.govresearchgate.net This information is crucial for understanding the environmental fate and potential toxicity of the dye's breakdown products.

High-Performance Liquid Chromatography (HPLC) with UV-Vis or photodiode array (PDA) detection is a robust and widely used technique for the separation and quantification of dyes. labrulez.comsigmaaldrich.com It offers excellent separation efficiency and is a standard method for the analysis of synthetic dyes in various products. labrulez.com HPLC methods typically employ a C18 column and a gradient elution program with a mobile phase of acetonitrile and/or methanol and an aqueous buffer. vliz.bederpharmachemica.com

Thin-Layer Chromatography (TLC) is a simpler, more cost-effective chromatographic technique that is often used for screening and qualitative analysis. getty.edu In TLC, a sample is spotted onto a plate coated with a stationary phase (like silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate, separating the components based on their differential partitioning between the two phases. getty.eduhebmu.edu.cn While HPLC is generally more efficient for separation, TLC is advantageous for its high sample throughput and versatility in detection methods. getty.edu For dye analysis, different solvent systems can be employed to achieve separation, and the resulting spots can be visualized under UV light or with staining reagents. researchgate.netreachdevices.com Standard methods for dye analysis in textiles often include both HPLC and TLC as options for detection. labrulez.com

Spectroscopic Characterization of Degradation Products and Adsorbents

Spectroscopic techniques are indispensable for elucidating the structural changes in Acid Blue 47 during degradation and for characterizing the properties of adsorbent materials before and after dye interaction.

FTIR spectroscopy is a powerful tool for identifying functional groups present in the dye molecule and on the surface of adsorbents. In the context of Acid Blue 47, FTIR is used to track the disappearance of characteristic peaks of the dye and the appearance of new peaks corresponding to degradation products. For instance, the breakdown of the complex aromatic structure of azo dyes is often evidenced by changes in the spectral regions corresponding to aromatic C=C stretching (around 1600-1480 cm⁻¹) and the azo bond (-N=N-) which typically appears between 1504–1595 cm⁻¹. eeer.org The degradation process can lead to the formation of simpler aromatic or aliphatic compounds, which will exhibit their own characteristic FTIR signatures. eeer.org